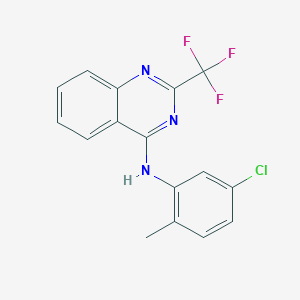![molecular formula C15H18BrN5O3 B5509637 5-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5509637.png)
5-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines, which share structural similarities with the target compound, involves the conversion of 3,5-dibromopyridine into a 3-amino-6-bromofuro[3,2-b]pyridine-2-carbonitrile intermediate. This intermediate undergoes formylation, followed by Suzuki-Miyaura cross-coupling for functionalization, and finally, cyclization steps to form the desired product. These methods demonstrate the complexity and precision required in synthesizing such intricate molecules (Deau et al., 2013).
Molecular Structure Analysis
Structural analysis of compounds within this family often involves single crystal X-ray diffraction to determine the precise arrangement of atoms and the molecular conformation. Such studies reveal the intramolecular and intermolecular interactions that dictate the compound's stability and reactivity. The detailed molecular structure is crucial for understanding the compound's interaction with biological targets.
Chemical Reactions and Properties
The chemical reactivity of this compound can be inferred from similar molecules, where reactions with ethyl bromopyruvate have been used to synthesize various heterocyclic systems. These reactions underscore the compound's versatility in forming new bonds and its potential as a precursor for synthesizing a wide array of biologically active molecules.
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and stability, are essential for their application in drug development. These properties are determined using a range of analytical techniques, such as NMR spectroscopy and mass spectrometry, providing insights into the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with nucleophiles, and electrophiles, are fundamental to understanding how the compound interacts with biological systems. Studies on similar molecules have shown that the presence of various substituents can significantly affect these properties, altering the compound's pharmacological profile.
For further insights and detailed information on related compounds and methodologies, the following references provide a comprehensive understanding:
- (Deau et al., 2013): Synthesis of novel pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their inhibitory activity against Ser/Thr kinases.
Orientations Futures
The future directions for research on “5-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-furamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable information for potential applications in various fields .
Propriétés
IUPAC Name |
5-bromo-N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN5O3/c16-12-2-1-11(24-12)15(22)18-4-3-17-13-9-14(20-10-19-13)21-5-7-23-8-6-21/h1-2,9-10H,3-8H2,(H,18,22)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGQFDSRBDHXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NCCNC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(1H-pyrrol-3-ylcarbonyl)piperidine](/img/structure/B5509562.png)
![2-[2-(methylthio)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5509563.png)
![8-[(2-oxopyrrolidin-1-yl)acetyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509571.png)
![2-{[(4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5509573.png)
![7-methyl-2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5509581.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5509583.png)

![5-{4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5509619.png)
![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5509624.png)

![2-[2-(3-bromobenzylidene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5509629.png)
![5-methyl-1'-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5509641.png)
![N-[4-(diethylamino)benzyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5509644.png)
![8-fluoro-2-({4-[(4-methylphenyl)thio]-1-piperidinyl}carbonyl)quinoline](/img/structure/B5509655.png)